molecular formula C14H20O6 B140700 Clonostachydiol CAS No. 147317-35-9

Clonostachydiol

Cat. No.: B140700
CAS No.: 147317-35-9
M. Wt: 284.30 g/mol
InChI Key: SSVNIYICRYPPEB-RVEWEFICSA-N
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Description

The compound “Clonostachydiol” is a complex organic molecule characterized by multiple hydroxyl groups and a dioxacyclotetradeca-diene-dione structure

Mechanism of Action

Clonostachydiol, also known as (3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione, is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . This article will explore the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It is known to exhibit anthelmintic activity , suggesting that it likely interacts with biological targets associated with parasitic worms.

Mode of Action

Its anthelmintic activity suggests that it may interact with its targets to disrupt the normal functioning of parasitic worms .

Biochemical Pathways

Given its anthelmintic activity, it is plausible that it interferes with essential biochemical pathways in parasitic worms, leading to their death or expulsion .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound and its overall pharmacological effect. Future research should focus on elucidating these properties to better understand the compound’s therapeutic potential .

Result of Action

Its anthelmintic activity suggests that it likely induces molecular and cellular changes in parasitic worms that lead to their death or expulsion .

Action Environment

Factors such as temperature, ph, and the presence of other biological or chemical agents could potentially influence its activity .

Biochemical Analysis

Biochemical Properties

Clonostachydiol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is cytotoxic to P388, L1210, HT-29, and A549 cancer cells

Cellular Effects

This compound influences cell function by exerting cytotoxic effects on various types of cells, including cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Clonostachydiol” typically involves multi-step organic reactions. The process may start with the preparation of the core dioxacyclotetradeca-diene-dione structure, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its mechanism of action.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments for various diseases.

Industry

In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, polymers, or materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxacyclotetradeca-diene-dione derivatives with different substituents. Examples include:

  • Clonostachydiol
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVNIYICRYPPEB-RVEWEFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017523
Record name Clonostachydiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147317-35-9
Record name Clonostachydiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147317359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clonostachydiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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